molecular formula C11H13NO4S B3037181 Methyl 2-acetamido-5-acetyl-4-methylthiophene-3-carboxylate CAS No. 4651-88-1

Methyl 2-acetamido-5-acetyl-4-methylthiophene-3-carboxylate

Cat. No. B3037181
CAS RN: 4651-88-1
M. Wt: 255.29 g/mol
InChI Key: NUHCVGTYMNXZDQ-UHFFFAOYSA-N
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Description

“Methyl 2-acetamido-5-acetyl-4-methylthiophene-3-carboxylate” is a chemical compound with the empirical formula C10H13NO3S . It is a solid substance . The SMILES string representation of this compound is O=C(OC)C1=C(NC©=O)SC©=C1C .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O=C(OC)C1=C(NC©=O)SC©=C1C . This indicates that the compound contains a thiophene ring, which is a five-membered ring with one sulfur atom. The ring is substituted with methyl, acetamido, and acetyl groups .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Methyl 2-acetamido-5-acetyl-4-methylthiophene-3-carboxylate (referred to as MATC) exhibits promising pharmacological properties. Researchers have explored its potential as an anticancer agent due to its structural resemblance to existing drugs. Additionally, MATC may possess anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic effects .

Organic Semiconductors and Electronics

Thiophene derivatives play a crucial role in the development of organic semiconductors . MATC, with its thiophene ring system, contributes to the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . These applications rely on the electronic properties of thiophene-based molecules .

Corrosion Inhibition

Thiophene derivatives, including MATC, find use as corrosion inhibitors in industrial chemistry and material science. Their ability to protect metals from corrosion makes them valuable in various applications .

Biological Activity and Enzyme Modulation

MATC’s unique structure suggests potential interactions with biological targets. Researchers have investigated its role as a STAT3 signaling pathway inhibitor and a modulator of kainate receptors . Additionally, it may influence potassium channels and plasminogen activators .

Synthetic Strategies

Various synthetic methods lead to thiophene derivatives like MATC. Notable approaches include the Gewald , Paal–Knorr , Fiesselmann , and Hinsberg reactions. These methods allow efficient access to diverse thiophene-based compounds .

Other Applications

Beyond the mentioned fields, MATC’s versatility opens doors to additional applications. Researchers continue to explore its potential in areas such as photovoltaics , sensor technology , and catalysis .

properties

IUPAC Name

methyl 2-acetamido-5-acetyl-4-methylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S/c1-5-8(11(15)16-4)10(12-7(3)14)17-9(5)6(2)13/h1-4H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUHCVGTYMNXZDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-acetamido-5-acetyl-4-methylthiophene-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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